molecular formula C22H28O4 B12791526 Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester CAS No. 112473-99-1

Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester

Cat. No.: B12791526
CAS No.: 112473-99-1
M. Wt: 356.5 g/mol
InChI Key: QEVFIBUVPLHKTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with multiple substituents, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester into corresponding acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts like sulfuric acid for esterification, base catalysts for transesterification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fenvalerate: A similar ester compound used as an insecticide.

    Cyano (3-phenoxyphenyl)methyl ester: Another related compound with similar structural features.

Uniqueness

Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

112473-99-1

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl 3-methyl-2-(2-methylpropoxy)butanoate

InChI

InChI=1S/C22H28O4/c1-16(2)14-24-21(17(3)4)22(23)25-15-18-9-8-12-20(13-18)26-19-10-6-5-7-11-19/h5-13,16-17,21H,14-15H2,1-4H3

InChI Key

QEVFIBUVPLHKTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(C(C)C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.